molecular formula C9H15NO3 B8304556 Ethyl 1-oxa-6-azaspiro[2,5]octane-6-carboxylate

Ethyl 1-oxa-6-azaspiro[2,5]octane-6-carboxylate

Cat. No. B8304556
M. Wt: 185.22 g/mol
InChI Key: YEJPJWOFYQBVSN-UHFFFAOYSA-N
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Patent
US06100246

Procedure details

A solution of 47% sodium hydroxide (15 ml), ethyl 4-oxopiperidine-1-carboxylate (4.53 ml, 30 mmol), trimethylsulphonium methanesulphonate (7.36 g, 39 mmol) (Syn. Comm., 1985, 15, 749) and dichloromethane (30 ml) was heated to 50° C. for 16 h, cooled, diluted with water (30 ml), and extracted with dichloromethane. The combined extracts were dried over sodium sulphate and evaporated. The residue was purified by flash column chromatography on silica, eluting with 2% methanol/dichloromethane to give the product as a mobile yellow oil (4.0 g), MS (+EI)m /z 185; 1H NMR (360 MHz) (CDCl3) 4.15 (2H, q, J7.1 Hz), 3.78 (2H, brs), 3.46 (1H, ddd, J3.7, 9.6, 13.3 Hz), 2.71 (2H, s), 1.87-1.79 (2H, m), 1.49-1.43 (2H, m), 1.28 (3H, t, J7.1 Hz).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
4.53 mL
Type
reactant
Reaction Step One
Name
trimethylsulphonium methanesulphonate
Quantity
7.36 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[O:3]=[C:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5]1.[CH3:15]S([O-])(=O)=O.C[S+](C)C.ClCCl>O>[O:3]1[C:4]2([CH2:5][CH2:6][N:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:8][CH2:9]2)[CH2:15]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.53 mL
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OCC
Name
trimethylsulphonium methanesulphonate
Quantity
7.36 g
Type
reactant
Smiles
CS(=O)(=O)[O-].C[S+](C)C
Name
Quantity
30 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica
WASH
Type
WASH
Details
eluting with 2% methanol/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
O1CC12CCN(CC2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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